(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride (CAS 1185119-76-9) is a premium chiral building block predominantly utilized in the synthesis of central nervous system (CNS) agents, including dopamine D2 receptor ligands and monoamine reuptake inhibitors [1]. Structurally, it features a stereospecific (S)-pyrrolidine core ether-linked to a meta-fluorinated phenyl ring, supplied as a stable hydrochloride salt. For procurement and process chemistry, this specific form is prioritized over racemic mixtures or free bases because it offers immediate synthetic readiness, precise stoichiometric control, and eliminates the need for costly downstream chiral resolution. Its primary utility lies in late-stage functionalization, such as reductive amination or nucleophilic substitution, where the secondary amine acts as a versatile nucleophile.
Single (S)-enantiomer supports enantioselective SAR without racemic interference
Meta-fluorophenoxy building block for systematic fluorine-walk campaigns
Hydrochloride salt provides solid handling and aqueous compatibility for automated synthesis
Substituting (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride with its racemic counterpart or free-base form introduces severe process inefficiencies and quality control risks [1]. Utilizing racemic material necessitates late-stage chiral separation (e.g., preparative chiral HPLC or diastereomeric salt resolution), which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases solvent waste and cycle time. Furthermore, the free base of this pyrrolidine derivative is typically a viscous oil that is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates), leading to variable assay purity. The hydrochloride salt, by contrast, is a highly crystalline, free-flowing powder that ensures reproducible weighing, long-term shelf stability, and consistent reaction kinetics in automated synthesis workflows.
Using racemate or (R)-enantiomer may introduce >10-fold eudismic binding differences based on related pyrrolidines, affecting SAR interpretation
Para-fluoro analog alters electronic dipole (σₘ vs σₚ) and logD, potentially shifting target engagement and metabolic profile
Free base is a liquid with limited aqueous solubility; substitution may compromise automated dispensing and assay reproducibility
In the synthesis of stereospecific receptor ligands, starting with the pre-resolved (3S)-enantiomer drastically improves overall process yield compared to using the racemate [1]. When racemic 3-(3-fluorophenoxy)pyrrolidine is coupled to a core scaffold, the resulting diastereomeric or enantiomeric mixture requires preparative chiral chromatography, limiting the maximum theoretical yield of the active (3S)-configured product to 50%. By procuring the enantiopure (3S)-hydrochloride salt (>99% ee), chemists achieve a near 100% theoretical throughput for the desired stereoisomer, bypassing the >40% material loss and high solvent consumption associated with late-stage chiral purification.
| Evidence Dimension | Maximum theoretical yield of target stereoisomer |
| Target Compound Data | ~100% (using enantiopure 3S starting material) |
| Comparator Or Baseline | ≤50% (using racemic starting material) |
| Quantified Difference | >50% absolute increase in target yield; elimination of chiral separation step |
| Conditions | Multi-step API synthesis and purification workflow |
Procuring the enantiopure building block directly reduces raw material waste and eliminates the bottleneck of preparative chiral chromatography in scale-up.
The physical state of a building block dictates its usability in both high-throughput screening and bulk manufacturing. The free base of 3-(3-fluorophenoxy)pyrrolidine is an oil that is susceptible to degradation and complicates precise mass dispensing [1]. In contrast, the hydrochloride salt is a stable, free-flowing crystalline solid. This solid state prevents the absorption of atmospheric moisture and CO2, maintaining >99% assay purity over extended storage. Furthermore, the defined molecular weight of the HCl salt (217.66 g/mol) allows for exact stoichiometric calculations during nucleophilic coupling reactions, whereas the free base often requires continuous re-titration to account for degradation or volatile loss.
| Evidence Dimension | Physical state and handling precision |
| Target Compound Data | Crystalline solid, stable assay >99% over long-term storage |
| Comparator Or Baseline | Free base (viscous oil, prone to atmospheric degradation) |
| Quantified Difference | Transition from a degradable liquid to a stable, weighable solid |
| Conditions | Ambient laboratory storage and automated dispensing |
The solid hydrochloride salt guarantees reproducible dosing and reduces batch-to-batch variability caused by reagent degradation.
When selecting a phenoxypyrrolidine scaffold for drug discovery, the substitution pattern on the phenyl ring critically impacts the pharmacokinetic profile of the final molecule. Compared to the unsubstituted 3-phenoxypyrrolidine, the incorporation of a fluorine atom at the meta-position (3-fluoro) serves as a metabolic block [1]. Cytochrome P450 enzymes frequently target electron-rich aromatic rings for hydroxylation; the highly electronegative fluorine deactivates the ring toward electrophilic oxidation and sterically protects the 3-position without significantly increasing the molecular volume. This modification typically results in a measurable increase in the in vitro microsomal half-life of the downstream API candidate while simultaneously modulating the lipophilicity (LogP) for improved blood-brain barrier penetration.
| Evidence Dimension | Aromatic ring metabolic stability |
| Target Compound Data | 3-fluorophenoxy (metabolically blocked at C3) |
| Comparator Or Baseline | Unsubstituted phenoxy (susceptible to CYP450 hydroxylation) |
| Quantified Difference | Reduction in aromatic hydroxylation liability |
| Conditions | in vitro liver microsome stability assays of derived ligands |
Procuring the fluorinated analog accelerates the discovery of lead compounds with superior half-lives and CNS penetrance.
The (3S)-3-(3-fluorophenoxy)pyrrolidine core is an ideal precursor for developing selective serotonin or norepinephrine reuptake inhibitors [1]. The pre-resolved (S)-stereocenter ensures the correct spatial orientation required for high-affinity binding to monoamine transporters, while the hydrochloride salt allows for clean nucleophilic substitution or reductive amination onto diverse core scaffolds without the need for downstream chiral resolution.
In the pursuit of novel antipsychotics or neurological therapeutics, this compound serves as a critical secondary amine building block [1]. The meta-fluoro substitution enhances the metabolic stability and lipophilicity of the resulting D2 ligands, facilitating better blood-brain barrier penetration compared to unsubstituted analogs.
For automated parallel synthesis in drug discovery, the crystalline nature of the hydrochloride salt is essential [1]. It enables precise robotic weighing and dispensing, ensuring accurate stoichiometry across hundreds of reaction wells—a feat that is highly error-prone when attempting to use the oily free-base form.